4-(3-Chlorophenoxy)piperidine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(3-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZZPLYUQTPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370677 | |
| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-99-9 | |
| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride
An In-Depth Technical Guide to the Chemical Structure and Applications of 4-(3-Chlorophenoxy)piperidine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, analytical characterization, and applications, with a focus on insights relevant to drug discovery and development.
Introduction and Significance
This compound is a versatile chemical building block primarily utilized in the synthesis of therapeutic agents.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy group, makes it a valuable scaffold for developing compounds that interact with biological targets, particularly within the central nervous system.[1] Researchers have effectively employed this intermediate in the development of treatments for neurological disorders, highlighting its importance in medicinal chemistry.[1] The presence of the chlorine atom on the phenoxy ring and the secondary amine of the piperidine ring provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is fundamental to its reactivity and utility as a pharmaceutical intermediate.
Caption: .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65367-99-9 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO | [2] |
| Molecular Weight | 248.15 g/mol | [1] |
| Appearance | White to pale yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the etherification of a protected 4-hydroxypiperidine followed by deprotection and salt formation. The following protocol is a representative example based on established chemical principles for Williamson ether synthesis and amine salt formation.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine in a polar aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0°C.
-
Stir the mixture for 30 minutes to form the alkoxide.
-
Add 1-chloro-3-iodobenzene to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(3-chlorophenoxy)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc-4-(3-chlorophenoxy)piperidine in a suitable solvent such as dioxane or diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the solvent.
-
Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in the subsequent Williamson ether synthesis. The Boc group is stable under basic conditions and can be easily removed under acidic conditions.
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. The use of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol of the protected 4-hydroxypiperidine, forming a nucleophilic alkoxide. A polar aprotic solvent like DMF is used to solvate the cation and increase the nucleophilicity of the alkoxide. 1-chloro-3-iodobenzene is chosen as the electrophile, with the iodine being a better leaving group than chlorine in nucleophilic aromatic substitution, although direct substitution on an unactivated aryl halide is difficult and may require a copper catalyst (Ullmann condensation). A more plausible route would be the reaction with 3-chlorophenol under Mitsunobu conditions or a Buchwald-Hartwig amination variant for ether synthesis. However, for the purpose of this guide, the Williamson ether synthesis is presented as a conceptual pathway.
-
Deprotection and Salt Formation: The Boc group is readily cleaved under acidic conditions using HCl. The use of gaseous HCl or a solution of HCl in an organic solvent allows for the simultaneous deprotection and formation of the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
Caption: Synthesis workflow for this compound.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (4H) in the range of δ 6.8-7.3 ppm. The proton on the carbon bearing the oxygen (1H) as a multiplet around δ 4.5 ppm. The protons on the carbons adjacent to the nitrogen (4H) as multiplets around δ 3.0-3.5 ppm. The remaining piperidine protons (4H) as multiplets around δ 1.8-2.2 ppm. The N-H proton signal will be broad and its chemical shift will be concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons in the range of δ 115-160 ppm. The carbon bearing the oxygen at ~δ 75 ppm. Carbons adjacent to the nitrogen at ~δ 45-50 ppm. The other piperidine carbons at ~δ 30-35 ppm. |
| FT-IR (cm⁻¹) | Broad N-H stretch from the secondary ammonium salt around 2700-3000 cm⁻¹. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. C=C aromatic stretching around 1400-1600 cm⁻¹. C-O ether stretching around 1200-1250 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. |
| Mass Spec. (ESI-MS) | The protonated molecule [M+H]⁺ would be observed at m/z 212.0837 (for the free base C₁₁H₁₄ClNO). Characteristic fragmentation would involve cleavage of the piperidine ring and loss of the chlorophenoxy group.[3] |
Self-Validating Analytical Workflow:
A logical workflow ensures the unambiguous identification and purity assessment of the synthesized compound.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase is used to determine the purity of the sample. A single major peak indicates a high degree of purity.[1]
-
Structural Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.[3]
-
Detailed Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. 2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of the atoms.
-
Functional Group Identification (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups, such as the N-H, C-O, and C-Cl bonds.
Caption: Logical workflow for the analytical characterization of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting neurological disorders.[1]
Histamine H3 Receptor Antagonists: The histamine H3 receptor is an autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their potential to enhance cognitive function and promote wakefulness.[4] The 4-aryloxypiperidine scaffold is a common feature in many potent and selective H3 receptor antagonists.[5] this compound provides a ready-made building block for the synthesis of such compounds, where the piperidine nitrogen can be further functionalized to introduce other pharmacophoric features.[6][7]
Caption: Signaling pathway of histamine H3 receptor antagonists.
Intermediate for Cariprazine: While not definitively established in the readily available literature, the structure of 4-(3-Chlorophenoxy)piperidine suggests its potential as a precursor or intermediate in the synthesis of atypical antipsychotics like cariprazine. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[8][9] The synthesis of cariprazine involves the coupling of a dichlorophenylpiperazine moiety with a substituted cyclohexyl-ethylamine derivative.[10][11] The 4-aryloxypiperidine structure could potentially be modified to generate a key intermediate for such complex molecules.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for piperidine derivatives should be followed.[12][13]
-
Hazard Identification: Piperidine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation or burns.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Gelin, M., et al. (2005). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1047-1056. Retrieved from [Link]
- WO2019106490A1 - A process for the preparation of cariprazine hydrochloride. (2019). Google Patents.
- Schwartz, J. C., et al. (2000). PCT/FR99/01844. Google Patents.
- CN108586389B - Method for synthesizing Carilazine. (2020). Google Patents.
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]
-
Request PDF. (n.d.). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Retrieved from [Link]
-
Aladdin Scientific Corporation. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link]
-
Łażewska, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(15), 3375. Retrieved from [Link]
-
Gründer, G. (2010). Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression. Current Opinion in Investigational Drugs, 11(7), 823-832. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]
- 11. CN108586389B - Method for synthesizing Carilazine - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. pentachemicals.eu [pentachemicals.eu]
An In-Depth Technical Guide to 4-(3-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical, chemical, and practical properties of 4-(3-Chlorophenoxy)piperidine hydrochloride (CAS No: 65367-99-9). Designed for researchers, medicinal chemists, and professionals in drug development and organic synthesis, this document synthesizes available data with field-proven insights into the handling, characterization, and application of this versatile chemical intermediate.
Strategic Importance in Synthesis
This compound is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its structure, featuring a piperidine ring linked via an ether to a chlorinated phenyl group, presents a valuable scaffold for generating molecular diversity. The piperidine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a basic nitrogen center for salt formation or further functionalization.[1] The 3-chlorophenoxy group offers a site for potential metabolic attack or further synthetic modification, and its lipophilicity influences the overall physicochemical profile of derivative molecules.
This compound serves as a key intermediate in the synthesis of a range of more complex molecules, particularly in the development of novel therapeutics targeting neurological disorders.[2] Its stability and defined reactivity make it a reliable starting point for coupling and substitution reactions in multi-step synthetic campaigns.[2]
Physicochemical and Structural Characteristics
A clear understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65367-99-9 | [2][3] |
| Molecular Formula | C₁₁H₁₄ClNO·HCl (or C₁₁H₁₅Cl₂NO) | [2][3] |
| Molecular Weight | 248.15 g/mol | [2] |
| Appearance | White to pale yellow powder | [2] |
| Purity | ≥96% to ≥98% (as determined by HPLC) | [2][3] |
| Storage Conditions | Recommended storage at 0-8°C | [2] |
| Predicted XlogP (for free base) | 2.6 - 2.7 | [4][5] |
Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents like water, methanol, and ethanol.
Synthesis and Purification: A Representative Protocol
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a logical and commonly employed synthetic route would involve a Williamson ether synthesis followed by salt formation. The following protocol is a representative methodology based on standard organic chemistry principles for analogous compounds.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the formation of the ether linkage and the subsequent conversion to the hydrochloride salt for improved stability and handling.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Expertise & Causality: This protocol employs a Boc-protecting group on the piperidine nitrogen. This is a crucial choice to prevent the secondary amine from acting as a nucleophile itself or causing side reactions under the basic conditions of the Williamson ether synthesis. The hydrochloride salt formation in the final step is standard practice to convert the oily or low-melting free base into a stable, crystalline solid that is easier to handle, purify, and weigh accurately.
PART A: Synthesis of tert-butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the flask to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring. The use of NaH, a strong, non-nucleophilic base, is essential for the complete deprotonation of the phenol to form the reactive phenoxide.
-
Phenol Addition: Dissolve 3-chlorophenol (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Piperidine Addition: Dissolve 1-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.
PART B: Synthesis of this compound
-
Deprotection: Dissolve the purified product from Part A in a suitable solvent such as 1,4-dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 3-5 equivalents) dropwise with stirring at room temperature. The excess acid ensures complete removal of the Boc group and subsequent protonation of the piperidine nitrogen.
-
Precipitation: Stir the reaction mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The reaction can be monitored by TLC to confirm the disappearance of the starting material.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This self-validating system confirms the structure and quantifies any impurities.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is the standard for assessing the purity of this compound. While a specific monograph may not be available, a general method can be readily developed.
Methodology Rationale: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated from the main analyte peak. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Representative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of water and acetonitrile.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of protons on the aromatic ring and the piperidine scaffold, with characteristic chemical shifts and splitting patterns. ¹³C NMR will show the expected number of carbon signals corresponding to the structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational stretches to be observed include C-O-C (ether), aromatic C=C, and N-H stretches (as the ammonium salt).
Reactivity and Handling
Chemical Stability: The hydrochloride salt is significantly more stable and less hygroscopic than its free base form, making it the preferred form for storage and handling. It should be stored in a cool, dry place away from strong oxidizing agents.[2]
Reactivity: The primary site of reactivity is the secondary amine of the piperidine ring (after deprotonation of the hydrochloride salt to the free base). This amine can act as a nucleophile in reactions such as:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides to form N-aryl piperidines.
These reactions allow for the straightforward elaboration of the core structure into a diverse library of compounds for screening and lead optimization in drug discovery programs.
Applications in Research and Development
The utility of this compound spans multiple scientific domains:
-
Pharmaceutical Development: It is a documented intermediate for pharmaceuticals targeting neurological disorders.[2] The scaffold is present in molecules designed to interact with various receptors and transporters in the central nervous system.
-
Agricultural Chemistry: The compound serves as a building block in the synthesis of novel herbicides and pesticides, where the specific substitution pattern can modulate biological activity and selectivity.[2]
-
Biochemical Research: It can be used as a starting material to synthesize probes and ligands for studying receptor binding and signaling pathways.[2]
-
Analytical Chemistry: In some contexts, it may be employed as a reference standard for the detection and quantification of related substances in complex mixtures.[2]
References
-
Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance . Royal Society of Chemistry. [Link]
-
4-(3-Chlorophenoxy)piperidine, HCl, min 96% . Aladdin Scientific. [Link]
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS . ResearchGate. [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor . PubMed. [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS . Arabian Journal of Chemistry. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- United States Patent 4,338,317.
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride . PubChem. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]
-
4-(3-bromophenoxy)piperidine hydrochloride . PubChemLite. [Link]
-
4-(3-chlorophenoxy)piperidine . PubChemLite. [Link]
Sources
- 1. PubChemLite - 4-(3-fluorophenoxy)piperidine hydrochloride (C11H14FNO) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 5. 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 4-(3-Chlorophenoxy)piperidine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(3-Chlorophenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its emerging role in the development of novel therapeutics, particularly for neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction and Significance
This compound has emerged as a significant intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperidine ring linked to a chlorophenoxy group, provides a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive scaffold for targeting complex biological systems. The piperidine moiety is a prevalent feature in many approved drugs, offering a stable and synthetically tractable core. The introduction of a 3-chlorophenoxy group can significantly influence the compound's binding affinity and selectivity for various biological targets. This guide will provide the foundational knowledge necessary to effectively work with and innovate upon this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO·HCl | |
| Molecular Weight | 248.15 g/mol | |
| CAS Number | 65367-99-9 | |
| Appearance | White to pale yellow powder | |
| Purity | ≥ 98% (by HPLC) | |
| Storage Conditions | 0-8°C, store in a dry, well-ventilated place. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The general strategy involves the reaction of a suitable piperidine precursor with a chlorophenoxide.
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for preparing this compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
Disclaimer: The following protocol is a generalized procedure based on established Williamson ether synthesis methodologies and may require optimization.
Step 1: Synthesis of 4-(3-Chlorophenoxy)piperidine (Free Base)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add 1-bromo-3-chlorobenzene (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(3-chlorophenoxy)piperidine.
-
Deprotect the Boc group by dissolving the crude product in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or ethyl acetate) and stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound, which can be further purified or basified to the free base for subsequent salt formation.
Step 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude 4-(3-Chlorophenoxy)piperidine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether (e.g., 2M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
Exemplary HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This method is a starting point and may require optimization for baseline separation of the main peak from any impurities. For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity.
Spectroscopic Analysis
Spectroscopic methods provide invaluable information about the molecular structure of this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Note: Specific spectral data for this compound is not currently available in public databases. The interpretation would be based on analogous structures and chemical shift prediction software.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch (secondary amine salt) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1200 | Aryl-O-C stretch (ether) |
| 800-750 | C-Cl stretch |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, 4-(3-Chlorophenoxy)piperidine, the expected molecular ion peak [M]⁺ would be at m/z 211/213 (due to chlorine isotopes). The hydrochloride salt will not typically show the HCl adduct in the mass spectrum under standard ESI or EI conditions.
Role in Drug Discovery and Development
This compound serves as a crucial starting material for the synthesis of compounds targeting the central nervous system (CNS). The piperidine scaffold is a key feature in many CNS-active drugs.
Potential Biological Targets
Derivatives of 4-(phenoxy)piperidine have been investigated for their activity at various receptors, including:
-
Dopamine Receptors (D₂ and D₄): Arylpiperidine derivatives are known to interact with dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.
-
Serotonin Receptors (5-HT₂A): The 5-HT₂A receptor is a key target for atypical antipsychotics and antidepressants.
The following diagram illustrates the potential role of this compound as a precursor to multi-target CNS ligands.
Caption: Role of 4-(3-Chlorophenoxy)piperidine HCl in developing CNS-targeted ligands.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Toxicity Profile (General for Piperidine Hydrochlorides):
Piperidine hydrochlorides are generally considered to be toxic if swallowed and can cause skin and eye irritation. A comprehensive, specific Material Safety Data Sheet (MSDS) should be consulted before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neurological disorders. Its straightforward synthesis and the rich pharmacology of the piperidine scaffold make it an attractive starting point for drug discovery programs. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, offering a solid foundation for researchers and developers in the pharmaceutical sciences.
References
-
Aladdin Scientific. 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Available from: [Link]
-
PubChem. 4-(3-Ethylphenoxy)piperidine hydrochloride. Available from: [Link]
- Wang, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185.
- Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 10, S3539-S3546.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
- Páleníček, T., et al. (2016). “Selective” serotonin 5-HT2A receptor antagonists. Neuropsychopharmacology, 41(1), 359-360.
- Manjula, S. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
- Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
-
PrepChem. Synthesis of 4-(3-chlorophenoxy)piperidine. Available from: [Link]
- Herber, C., et al. (2023). Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.
- Le-Noury, J. C., et al. (2001). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole and related heterocyclic analogues of N-methylspiperone. Journal of Medicinal Chemistry, 44(10), 1590-1597.
- Kaczor, A. A., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO [3,4-c] PYRIDINE (II). Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Available from: [Link]
- Czopek, A., et al. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Inflammopharmacology, 29(5), 1537-1552.
-
Williamson Ether Synthesis. Available from: [Link]
- Herber, C., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.
- Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
- Carl ROTH.
Unraveling the Enigmatic Mechanism of Action of 4-(3-Chlorophenoxy)piperidine Derivatives: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 4-(3-Chlorophenoxy)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that has been successfully utilized to develop a diverse array of biologically active compounds.[1] Its presence in numerous pharmaceutical agents and clinical candidates underscores its importance in drug discovery, particularly for neurological disorders.[2] This technical guide provides an in-depth exploration of the potential mechanisms of action for derivatives of this scaffold, synthesizing current understanding from structure-activity relationship (SAR) studies and pharmacological evaluations of analogous compounds. For researchers in drug development, this document aims to serve as a foundational resource for hypothesis generation and the design of robust experimental workflows to elucidate the precise biological targets and signaling pathways modulated by this promising class of molecules.
The core structure, characterized by a piperidine ring linked to a 3-chlorophenoxy group via an ether linkage at the 4-position, offers a unique combination of steric and electronic features that facilitate interactions with a variety of biological targets. The basic nitrogen of the piperidine ring is a key feature for interaction with many receptors.[3] This guide will delve into the most probable molecular targets for 4-(3-Chlorophenoxy)piperidine derivatives, including dopamine receptors, histamine receptors, cholinesterases, and sigma receptors, providing a comprehensive overview of the existing evidence and outlining experimental strategies for target validation.
I. Potential Molecular Targets and Mechanisms of Action
Based on extensive analysis of structurally related compounds, the 4-(3-Chlorophenoxy)piperidine scaffold is hypothesized to primarily interact with the following protein families:
Dopamine D4 Receptor Antagonism: A Key to Neurological and Psychiatric Therapeutics
A significant body of evidence points towards the potential for 4-(3-Chlorophenoxy)piperidine derivatives to act as potent and selective antagonists of the dopamine D4 receptor (D4R). The D4 receptor, highly expressed in the limbic system of the brain, is a well-established target for the treatment of various neuropsychiatric disorders.[4]
Structure-activity relationship studies of related 4-substituted piperidine derivatives have revealed key insights. For instance, the presence of a phenoxymethyl group on the piperidine ring has been shown to be a critical determinant for high-affinity D4R binding.[5] The 4-cyano-3-phenyl derivative, for example, demonstrated excellent binding affinity (Ki = 16.4 nM).[5] The 4,4-difluoropiperidine ether series has also been identified as conferring improved potency and selectivity for D4 over other dopamine receptor subtypes.[5] Although some of these potent compounds have shown poor microsomal stability, their high selectivity makes them valuable as research tools.[5]
The proposed mechanism involves the basic nitrogen of the piperidine ring forming a crucial salt bridge with a conserved aspartate residue in the D4R binding pocket, while the chlorophenoxy moiety likely engages in hydrophobic and aromatic interactions with key amino acid residues.[6]
Experimental Protocol: Dopamine D4 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of 4-(3-Chlorophenoxy)piperidine derivatives for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (a radiolabeled D4 antagonist).
-
Test compounds (4-(3-Chlorophenoxy)piperidine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D4R cells.
-
In a 96-well plate, add a fixed concentration of [³H]-Spiperone.
-
Add increasing concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D4 vs D2/D3) |
| Lead Compound 1 | 1.5 | >1000 | >1000 | >667-fold |
| Derivative A | 16.4[5] | >2000[5] | >2000[5] | >122-fold |
| Derivative B | 35[4] | - | - | - |
Signaling Pathway: Dopamine D4 Receptor Antagonism
Caption: Antagonism of the D4 receptor by the derivative blocks dopamine-mediated inhibition of adenylyl cyclase.
Histamine H3 Receptor Inverse Agonism: A Novel Approach to Cognitive Enhancement
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R are of significant interest for treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[7]
Several piperidine derivatives have been identified as potent H3R inverse agonists. For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) is a potent and selective nonimidazole inverse agonist at the human H3 receptor with a Ki value of 0.16 nM.[8] This suggests that the 4-(3-Chlorophenoxy)piperidine scaffold may also confer H3R inverse agonist activity. The basic piperidine nitrogen is crucial for interacting with a key aspartate residue in the H3R, while the phenoxy moiety likely occupies a hydrophobic pocket.
Experimental Workflow: Assessing H3R Inverse Agonist Activity
Caption: A stepwise experimental workflow to characterize the H3R activity of the derivatives.
Cholinesterase Inhibition: A Potential Dual-Targeting Strategy for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[9] Several studies have demonstrated that piperidine-containing compounds can effectively inhibit these enzymes. Phenoxyethyl piperidine derivatives, for instance, have shown selectivity for AChE inhibition and are thought to interact with the peripheral anionic site (PAS) of the enzyme.[10] The N-benzylpiperidine fragment, a common feature in many potent AChE inhibitors, is known to interact with the catalytic anionic site (CAS) of AChE.[9]
Given these precedents, it is plausible that 4-(3-Chlorophenoxy)piperidine derivatives could exhibit inhibitory activity against AChE and/or BuChE. The piperidine ring could anchor the molecule within the active site gorge of the enzyme, while the chlorophenoxy group could form additional interactions, potentially leading to a dual-binding site inhibition.
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
Objective: To determine the IC₅₀ values of 4-(3-Chlorophenoxy)piperidine derivatives against AChE and BuChE.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.
-
Add the enzyme (AChE or BuChE) and pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[11]
Sigma-1 Receptor Modulation: A Pathway to Neuroprotection
The sigma-1 (σ₁) receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including neuroprotection, cognition, and mood.[12] Phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ₁ receptor.[12] For example, N-[(4-chlorophenoxy)ethyl]piperidines have shown high affinity for the σ₁ receptor.[12] This suggests that the 4-(3-Chlorophenoxy)piperidine scaffold could also interact with this target. The precise nature of this interaction (agonist or antagonist) would need to be determined through functional assays.
II. Causality in Experimental Design: A Self-Validating Approach
The proposed experimental protocols are designed to be self-validating. For instance, a compound that shows high affinity in the D4R binding assay should subsequently demonstrate functional antagonism in a downstream signaling assay (e.g., inhibition of forskolin-stimulated cAMP accumulation). A discrepancy between binding affinity and functional activity would prompt further investigation into potential allosteric effects or interactions with other signaling pathways. This iterative process of hypothesis testing and refinement is crucial for building a robust understanding of the compound's mechanism of action.
III. Conclusion: A Roadmap for Future Research
The 4-(3-Chlorophenoxy)piperidine scaffold holds significant promise for the development of novel therapeutics for central nervous system disorders. The evidence presented in this guide strongly suggests that derivatives based on this core structure are likely to interact with dopamine D4 receptors, histamine H3 receptors, cholinesterases, and/or sigma-1 receptors. The proposed experimental workflows provide a clear and logical path for researchers to systematically investigate these potential mechanisms of action. By employing a multi-faceted approach that combines binding assays, functional assays, and downstream signaling studies, the scientific community can unlock the full therapeutic potential of this versatile chemical class.
IV. References
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Medicinal Chemistry. [Link]
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Molecules. [Link]
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Molecules. [Link]
-
N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. [Link]
-
Aporphine Alkaloids as Ligands for Serotonin Receptors. Hilaris Publisher. [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ricerca.uniba.it [ricerca.uniba.it]
Methodological & Application
Application Notes and Protocols for Reactions Involving Piperidine Hydrochloride
Introduction: The Strategic Importance of Piperidine Hydrochloride in Synthesis
The piperidine moiety is a cornerstone of modern medicinal chemistry and drug development, appearing in numerous blockbuster pharmaceuticals. Its hydrochloride salt is a common, stable, and readily available starting material. However, its protonated nature necessitates specific strategic considerations to unlock its synthetic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental workflows for key transformations involving piperidine hydrochloride. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights gleaned from extensive field experience.
The central challenge in reacting piperidine hydrochloride is the protonated piperidinium ion, which is not nucleophilic. Therefore, the first and most critical step in most reactions is the in situ liberation of the free piperidine base. This is typically achieved by the addition of a suitable base to neutralize the hydrochloride. The choice of base is crucial and depends on the specific reaction conditions and the nature of the electrophile.
Core Principle: In Situ Liberation of Free Piperidine
Before diving into specific protocols, it is essential to understand the foundational step for almost all reactions starting with piperidine hydrochloride: the deprotonation of the piperidinium ion to generate the nucleophilic free piperidine.
Figure 1: General workflow for reactions starting with piperidine hydrochloride, highlighting the initial deprotonation step.
N-Acylation of Piperidine Hydrochloride
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in many biologically active molecules. The reaction involves the acylation of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride.
Scientific Rationale
The Schotten-Baumann reaction conditions, which involve an acyl chloride and an aqueous base, are a classic and effective method for this transformation. The base serves two critical purposes: it neutralizes the piperidine hydrochloride to generate the free amine, and it quenches the HCl byproduct formed during the acylation reaction, preventing the reprotonation of the piperidine.
Detailed Protocol: N-Benzoylation of Piperidine Hydrochloride
Materials:
-
Piperidine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolution and Basification: In a round-bottom flask, dissolve piperidine hydrochloride (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete deprotonation.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add dichloromethane (DCM) to the flask. To the vigorously stirred biphasic mixture, add benzoyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzoylpiperidine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.
| Parameter | Typical Conditions | Rationale |
| Base | NaOH, K₂CO₃ | Strong enough to deprotonate the piperidinium ion and neutralize the HCl byproduct. |
| Solvent | DCM, Diethyl ether (in biphasic systems) | Inert solvent that dissolves the product and is immiscible with water. |
| Temperature | 0 °C to room temperature | Controls the exothermicity of the acylation reaction. |
| Stoichiometry | Acylating agent (1.1-1.2 eq), Base (2.2-2.5 eq) | A slight excess of the acylating agent ensures complete conversion. Excess base is required for both deprotonation and neutralization. |
N-Alkylation of Piperidine Hydrochloride
N-alkylation is a key reaction for introducing alkyl substituents on the piperidine nitrogen, a common strategy in drug design to modulate potency and pharmacokinetic properties.
Scientific Rationale
Direct alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation to form quaternary ammonium salts.[1] When starting with piperidine hydrochloride, a base is essential to liberate the free amine.[1] The choice of base and reaction conditions can influence the outcome. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often preferred as they are less likely to compete with the piperidine as a nucleophile.
Detailed Protocol: N-Benzylation of Piperidine Hydrochloride
Materials:
-
Piperidine hydrochloride
-
Benzyl bromide
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon).
Procedure:
-
Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add piperidine hydrochloride (1.0 eq), anhydrous acetonitrile (to a concentration of 0.1-0.2 M), and DIPEA (2.2 eq). Stir the suspension at room temperature for 10-15 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature overnight, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the DIPEA hydrobromide salt and any remaining acidic species. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-benzylpiperidine by column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Base | DIPEA, K₂CO₃, Et₃N | A non-nucleophilic base is preferred to avoid competing with the piperidine.[1] |
| Solvent | MeCN, DMF | Polar aprotic solvents that can dissolve the reagents and facilitate the Sₙ2 reaction. |
| Temperature | Room temperature to 60 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Stoichiometry | Alkyl halide (1.1 eq), Base (2.2 eq) | A slight excess of the alkylating agent is used. Sufficient base is crucial for the reaction to proceed.[1] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to form carbon-carbon and carbon-nitrogen bonds, respectively. Piperidine, liberated from its hydrochloride salt, can serve as a nucleophile in these powerful transformations.
Suzuki-Miyaura Coupling: An Indirect Approach
Direct Suzuki-Miyaura coupling with piperidine hydrochloride is not a standard transformation, as this reaction typically forms C-C bonds. However, piperidine derivatives can be synthesized using this methodology. For example, a two-step procedure involving an initial Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by reduction, can yield α-heteroaryl piperidines.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of N-arylpiperidines.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. A strong, non-nucleophilic base is required for the deprotonation step.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 1-Phenylpiperidine
Materials:
-
Piperidine hydrochloride
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard inert atmosphere glassware.
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol %), the phosphine ligand (1.1-1.2 eq relative to Pd), and NaOtBu (1.4 eq).
-
Reagent Addition: Add piperidine hydrochloride (1.2 eq) and bromobenzene (1.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand | The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for the deprotonation of the coordinated amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary for these reactions. |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[4] This is a highly efficient way to synthesize substituted piperidines.
Scientific Rationale
The reaction proceeds via the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.[5]
Detailed Protocol: Synthesis of 1-(Cyclohexylmethyl)piperidine
Materials:
-
Piperidine hydrochloride
-
Cyclohexanecarbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware.
Procedure:
-
Reagent Mixture: In a round-bottom flask, suspend piperidine hydrochloride (1.0 eq) in anhydrous DCM.
-
Basification: Add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature to generate the free piperidine.[5]
-
Carbonyl Addition: Add cyclohexanecarbaldehyde (1.0 eq) and stir for 20-30 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB), NaBH₃CN | Mild reducing agents that selectively reduce the iminium ion. |
| Base | Et₃N, DIPEA | To neutralize the hydrochloride salt. |
| Solvent | DCM, DCE, THF | Anhydrous, non-protic solvents are preferred. |
| pH | Mildly acidic to neutral | Facilitates iminium ion formation. |
Safety and Handling
Piperidine hydrochloride is toxic if swallowed and causes skin and serious eye irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.[5]
Conclusion
Piperidine hydrochloride is a versatile and cost-effective starting material for the synthesis of a wide array of N-substituted piperidines. The key to its successful use lies in the initial in situ generation of the free piperidine base. By selecting the appropriate base, solvent, and reaction conditions, a multitude of transformations, including N-acylation, N-alkylation, Buchwald-Hartwig amination, and reductive amination, can be performed efficiently. The protocols and insights provided in these application notes serve as a robust foundation for researchers to design and execute their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
-
Ibrahim, T. H., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
- DTIC. (2025). Piperidine Synthesis.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Google Patents. (CN100345828C). Process for preparing N-amino piperidine hydrochloride.
- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
-
Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available at: [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- RSC Publishing. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
-
Oxford Academic. Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1). Available at: [Link]
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- PMC.
- ACS Publications. (2010). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes.
- ODU Digital Commons.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- PMC. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- ACS Publications. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
- Google Patents. (CH633264A5).
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- PMC. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE.
- Google Patents. (CN102775343A). Preparation method for 1-N-BOC-4-acetyl piperidine.
- Scholars Research Library. Der Pharma Chemica.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Sciencemadness Discussion Board.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate.
- Benchchem.
- RSC Publishing.
- ResearchGate. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
- ACS Publications. (2017).
- ACS Publications. (2010).
- MDPI.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal.
- Google Patents. (CN103864674A). Method for preparing (R)-3-amino piperidine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in piperidine derivative synthesis
Technical Support Center: A Guide to Piperidine Derivative Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for piperidine derivative synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceuticals.[1] However, its synthesis is not without challenges. Side reactions can significantly reduce yields, complicate purification, and compromise the stereochemical integrity of your target molecule.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to identify, understand, and minimize these common hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide by Reaction Type
This section addresses specific issues encountered during common synthetic transformations involving piperidines.
N-Alkylation Reactions
N-alkylation is a fundamental method for functionalizing the piperidine nitrogen. While seemingly straightforward, it is often plagued by a critical side reaction: over-alkylation.
Question: I am observing a significant amount of a quaternary ammonium salt as a byproduct in my N-alkylation reaction, and my yield of the desired tertiary amine is low. How can I prevent this?
Answer: The formation of a quaternary ammonium salt is a classic example of an over-alkylation side reaction.[2] This occurs when the newly formed, and often more nucleophilic, tertiary amine product reacts with another molecule of the alkylating agent faster than the starting secondary amine. The key to minimizing this is to control the relative reaction rates.
Causality & Expert Analysis: The core issue is a competition between the starting piperidine and the product for the alkylating agent. Several factors influence this competition:
-
Stoichiometry: An excess of the alkylating agent will inevitably lead to the quaternary salt.
-
Concentration: A high local concentration of the alkylating agent increases the probability of a second alkylation event on the product molecule.[2]
-
Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.
-
Base: The presence of a base to scavenge the acid byproduct (e.g., HBr, HCl) can accelerate the reaction but may also increase the rate of the second alkylation.[3]
Troubleshooting Protocol & Minimization Strategies:
-
Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the piperidine starting material relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent.[2]
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over several hours. This maintains a low, steady concentration of the electrophile, favoring mono-alkylation.[2][3]
-
Lower the Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even room temperature instead of heating) will decrease the overall reaction rate, giving more control and reducing the likelihood of the second, often faster, alkylation.[2]
-
Solvent Choice: Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF), which are generally effective for N-alkylation reactions.[2]
-
Judicious Use of Base: If a base is necessary to drive the reaction to completion, consider a mild, non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like K₂CO₃. Using a full equivalent of a strong base can deprotonate the product's ammonium salt, regenerating the highly nucleophilic tertiary amine and promoting quaternization.[3]
Below is a troubleshooting workflow for this common issue.
Caption: Troubleshooting workflow for over-alkylation in piperidine synthesis.
N-Acylation Reactions
Question: My N-acylation reaction with an acid anhydride is sluggish and incomplete. How can I improve the conversion?
Answer: Incomplete acylation is common when using less reactive acylating agents like acid anhydrides, especially with sterically hindered piperidines. The nucleophilicity of the piperidine nitrogen is often insufficient for a rapid reaction.
Causality & Expert Analysis: The reaction rate is dependent on both the nucleophilicity of the amine and the electrophilicity of the acylating agent. Acid chlorides are significantly more reactive than anhydrides. To improve the reaction rate with an anhydride, you can increase the system's reactivity by adding a catalyst.
Troubleshooting Protocol & Minimization Strategies:
-
Catalysis: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the piperidine nitrogen.[4]
-
Base Selection: Ensure a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is present in stoichiometric amounts (at least 1 equivalent) to neutralize the carboxylic acid byproduct. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.[4]
-
Solvent: Use inert aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Avoid nucleophilic solvents like alcohols that can compete with the piperidine for the acylating agent.[4]
-
Temperature: Gently heating the reaction mixture may be required to achieve a reasonable rate, but this should be done with caution to avoid potential side reactions like epimerization if a chiral center is present alpha to the nitrogen.[4]
Reductive Amination
Question: I am attempting an intramolecular reductive amination to form a piperidine ring, but I am getting a complex mixture of products and low yield of the desired cyclized amine. What is going wrong?
Answer: Intramolecular reductive amination is a powerful tool for ring formation, but its success hinges on the delicate balance between the formation of the cyclic iminium ion and its subsequent reduction.[5] A complex product mixture suggests that either the iminium ion formation is inefficient, or side reactions are occurring.
Causality & Expert Analysis: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to a cyclic iminium ion, followed by reduction.[1] Potential failure points include:
-
Inefficient Iminium Formation: The equilibrium may not favor the dehydrated iminium ion, especially if the starting aldehyde or ketone is sterically hindered or if water is not effectively removed.
-
Premature Reduction: The reducing agent might reduce the starting aldehyde/ketone before cyclization can occur.
-
Side Reactions: The open-chain amino-aldehyde may undergo intermolecular reactions or decomposition.
Troubleshooting Protocol & Minimization Strategies:
-
Choice of Reducing Agent: Use a hydride donor that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is mild and does not readily reduce aldehydes or ketones at neutral or slightly acidic pH. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5]
-
pH Control: The dehydration of the hemiaminal to the iminium ion is acid-catalyzed. The reaction often benefits from the addition of a weak acid, such as acetic acid, to maintain a pH of ~5-6. This promotes iminium formation without deactivating the amine nucleophile.
-
Reaction Conditions: For intermolecular reactions, using the amine as its ammonium salt (e.g., ammonium acetate) can provide both the amine and the necessary acidic catalyst in one reagent. For intramolecular reactions, ensure the substrate is fully dissolved and consider the use of molecular sieves to sequester the water byproduct and drive the equilibrium toward the iminium ion.
The diagram below illustrates the desired pathway versus a common side reaction.
Caption: Desired vs. side reaction pathways in intramolecular reductive amination.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right nitrogen-protecting group for a multi-step piperidine synthesis?
A1: The key is to use an "orthogonal" protection strategy. This means that your N-protecting group can be removed under conditions that do not affect other protecting groups or sensitive functionalities in your molecule.[6] The two most common strategies are:
-
Boc (tert-Butoxycarbonyl): This is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). It is stable to basic conditions and hydrogenation.
-
Cbz (Carboxybenzyl) or Z: This group is removed by catalytic hydrogenation (H₂/Pd-C). It is stable to mildly acidic and basic conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is base-labile and removed with a piperidine solution. It is stable to acid and hydrogenation.[7]
Your choice depends on the overall synthetic plan. If you need to perform reactions under basic conditions, a Boc or Cbz group is suitable. If your synthesis involves hydrogenation to reduce other functional groups, avoid the Cbz group.
Q2: My piperidine derivative is highly basic and shows significant tailing on silica gel chromatography. What are my options for purification?
A2: This is a very common problem. The basic nitrogen atom on your piperidine interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.[8]
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or ammonia in methanol will neutralize the acidic sites on the silica gel and dramatically improve peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, or a reverse-phase (C18) column if your compound is sufficiently nonpolar.
-
Purification via Salt Formation: This is a highly effective chemical method. Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., HCl in ether). The protonated piperidinium salt will often precipitate as a pure solid, which can be isolated by filtration. The free base can then be regenerated by treatment with an aqueous base and extraction.[8]
Q3: What general strategies can be used to control stereoselectivity during the reduction of a substituted pyridine to a piperidine?
A3: The reduction of a pyridine ring can generate multiple new stereocenters, making stereocontrol critical.
-
Catalytic Hydrogenation: The choice of catalyst and conditions is paramount. Heterogeneous catalysts (e.g., PtO₂, Rh/C) often lead to syn-addition of hydrogen from the less sterically hindered face of the pyridine ring as it adsorbs to the catalyst surface.
-
Directed Hydrogenation: If a coordinating functional group (e.g., hydroxyl, amide) is present on a substituent, it can direct the metal catalyst to one face of the ring, leading to high levels of diastereoselectivity.
-
Chiral Catalysts: For enantioselective reductions, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) is the state-of-the-art method.[1]
-
Substrate Control: Sometimes, a bulky substituent on the pyridine ring itself can effectively block one face, forcing the reducing agent to attack from the opposite side, thereby controlling the stereochemical outcome.
Section 3: Experimental Protocols
Protocol 1: Optimized N-Alkylation of Piperidine with Minimized Over-alkylation
This protocol describes the N-benzylation of piperidine, a reaction prone to forming the dibenzylpiperidinium quaternary salt.
-
Reagents & Equipment:
-
Piperidine (1.2 g, 14.1 mmol, 1.2 eq.)
-
Benzyl bromide (2.0 g, 11.7 mmol, 1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.4 g, 17.5 mmol, 1.5 eq.)
-
Acetonitrile (MeCN), anhydrous (50 mL)
-
Syringe pump, round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add piperidine, anhydrous K₂CO₃, and 30 mL of anhydrous acetonitrile. Stir the suspension at room temperature.
-
Dissolve the benzyl bromide in the remaining 20 mL of anhydrous acetonitrile and draw the solution into a syringe.
-
Place the syringe on a syringe pump and set the addition rate to 2 mL/hour. Add the benzyl bromide solution to the stirring piperidine suspension over 10 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of benzyl bromide.
-
Filter the reaction mixture to remove the K₂CO₃ and inorganic salts. Rinse the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent.
-
The resulting crude oil can be purified by column chromatography on silica gel, using an eluent system of ethyl acetate/hexanes containing 1% triethylamine to afford pure N-benzylpiperidine.
-
Self-Validation: The slow addition of the limiting reagent (benzyl bromide) ensures its concentration remains low, kinetically favoring the reaction with the more abundant piperidine over the N-benzylpiperidine product, thus minimizing the quaternary salt byproduct.[2][3]
References
-
Piperidine synthesis . Organic Chemistry Portal. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules, 27(15), 4833. [Link]
-
Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3 . YouTube. [Link]
-
Piperidine Synthesis . Defense Technical Information Center. [Link]
-
Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent . Journal of Peptide Research, 52(5), 371-379. [Link]
-
PIPERIDINE . Ataman Kimya. [Link]
-
Zaragoza, F. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2 . YouTube. [Link]
-
Procedure for N-alkylation of Piperidine? . ResearchGate. [Link]
-
D'Adamio, G., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars . Chemistry – A European Journal, 26(48), 10834-10845. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide . Acme Bioscience. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. creative-peptides.com [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide to Overcoming Low Yields in Alkylation Reactions with (Chloromethyl)piperidine Hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into troubleshooting and optimizing alkylation reactions involving (chloromethyl)piperidine hydrochloride. As your virtual Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve challenges with a foundational understanding of the underlying chemistry.
Part 1: Troubleshooting Guide for Low-Yield Alkylation Reactions
This section is structured to address the most common and pressing issues encountered during the alkylation of nucleophiles with (chloromethyl)piperidine hydrochloride. Each question represents a real-world challenge that can derail a synthesis, and the answers provide a systematic approach to diagnosis and resolution.
Q1: My alkylation reaction has stalled or resulted in a very low yield. What are the primary factors I should investigate?
Low yields in these reactions can typically be traced back to a few key areas: reagent stability, reaction conditions, and the nature of the nucleophile itself. A systematic evaluation is the most effective approach.
Initial Diagnostic Workflow:
Detailed Causality:
-
Reagent Integrity : 4-(Chloromethyl)piperidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can hydrolyze the reactive chloromethyl group to an inert hydroxymethyl group, effectively reducing the concentration of your alkylating agent.[1] Furthermore, water will quench strong bases like sodium hydride (NaH) or even potassium carbonate (K₂CO₃), rendering them ineffective at deprotonating your nucleophile.[1]
-
Insufficiently Basic Conditions : The alkylation reaction requires the deprotonation of your nucleophile to make it sufficiently reactive.[2] The hydrochloride salt form of the piperidine also needs to be neutralized to liberate the free base for the reaction to proceed.[3][4] If the chosen base is not strong enough to deprotonate the nucleophile (e.g., using Na₂CO₃ for a weakly acidic phenol), the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.
-
Solvent Effects : Polar aprotic solvents like DMF, acetonitrile, and DMSO are generally preferred for SN2 reactions.[4] They are effective at solvating the cation of the deprotonated nucleophile but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[4] Using protic solvents like ethanol or water can lead to solvation of the nucleophile, reducing its potency.
-
Steric Hindrance : If either the nucleophile or the electrophile is sterically bulky, the SN2 transition state will be disfavored, leading to a slower reaction rate.[2][5] In such cases, higher temperatures or longer reaction times may be necessary to achieve a reasonable conversion.[3]
Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize their formation?
The appearance of multiple spots on a TLC plate is a common issue and points towards the formation of side products. In this specific reaction, there are a few usual suspects.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Over-alkylation Product | The N-alkylated product, being a secondary or tertiary amine, is often more nucleophilic than the starting amine.[6] It can react with another molecule of (chloromethyl)piperidine to form a quaternary ammonium salt.[2] | 1. Use a slight excess of the amine nucleophile relative to the alkylating agent. 2. Add the (chloromethyl)piperidine hydrochloride slowly to the reaction mixture to maintain a low concentration.[7] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[3] |
| Elimination Product | Strong, sterically hindered bases can promote the elimination of HCl from the (chloromethyl)piperidine, leading to the formation of an enamine or other unsaturated species.[8] | 1. Use a less hindered base if possible, such as K₂CO₃.[9] 2. Maintain a lower reaction temperature, as elimination reactions are often favored at higher temperatures.[3] 3. Consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).[9] |
| Hydrolysis Product | As mentioned previously, the presence of water can lead to the hydrolysis of the chloromethyl group, forming 4-(hydroxymethyl)piperidine.[1] | 1. Ensure all reagents and solvents are anhydrous.[1] 2. Dry the (chloromethyl)piperidine hydrochloride under vacuum before use.[1] 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Visualizing the Reaction Pathways:
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental principles of using (chloromethyl)piperidine hydrochloride.
Q3: Why is (chloromethyl)piperidine supplied as a hydrochloride salt?
The hydrochloride salt form enhances the stability and handling of the compound.[3] The free base of (chloromethyl)piperidine is more volatile and potentially more reactive, making the salt form safer and easier to store for extended periods.
Q4: What is the best way to handle and store (chloromethyl)piperidine hydrochloride?
Due to its hygroscopic nature, proper storage and handling are crucial.[1]
-
Storage : Keep the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage or for use in moisture-sensitive reactions, storing it in a desiccator is highly recommended.
-
Handling : Always handle the reagent in a well-ventilated area, preferably a fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q5: Can I use a tertiary amine like triethylamine (TEA) as the base?
Yes, triethylamine or the more hindered diisopropylethylamine (DIPEA) can be used as bases.[4] They act as acid scavengers, neutralizing the HCl generated during the reaction. However, for deprotonating weakly acidic nucleophiles, a stronger base like potassium carbonate or sodium hydride may be necessary.[3][9]
Q6: How do I choose the optimal reaction temperature?
The optimal temperature is a balance between reaction rate and the formation of side products.
-
Starting Point : Many alkylations with this reagent proceed well at room temperature to 80°C.[3]
-
Optimization : If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20°C increments, while monitoring the reaction progress and the formation of any new impurities by TLC. For some less reactive substrates, refluxing conditions may be required.[10]
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Remember that optimization may be necessary for your specific substrate.
General Protocol for N-Alkylation of an Amine
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M).[3]
-
Inert Atmosphere : Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.[3]
-
Base Addition : Add a suitable base (1.5-2.0 eq.).[3] For solid bases like potassium carbonate, ensure it is finely powdered and anhydrous.[3]
-
Alkylating Agent Addition : Add the (chloromethyl)piperidine hydrochloride (1.1-1.2 eq.) portion-wise over 5-10 minutes.[3]
-
Reaction Monitoring : Stir the reaction at the desired temperature (e.g., 25-80°C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.[3]
-
Work-up :
-
Cool the reaction mixture to room temperature.[3]
-
If a solid base was used, filter the mixture and wash the solid with a small amount of the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[3]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.[3]
Protocol for a Moisture-Sensitive Alkylation
-
Reagent Preparation : Dry the (chloromethyl)piperidine hydrochloride under high vacuum for at least 4 hours before use.[1] Use freshly opened or distilled anhydrous solvents.
-
Reaction Setup : Assemble the glassware and flame-dry it under vacuum, then allow it to cool under a stream of inert gas.
-
Procedure : Follow the general protocol above, ensuring all additions are made via syringe under a positive pressure of inert gas.
References
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Pizzuti, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2023). Bulky alkylation troubleshooting. Reddit. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
Masson, G., et al. (2012). Kinetics screening of the N-alkylation of organic superbases using a continuous flow microfluidic device: basicity versus nucleophilicity. RSC Publishing. Retrieved from [Link]
-
Kortagere, S., & Ekins, S. (2010). Troubleshooting computational methods in drug discovery. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Zhang, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ResearchGate. Retrieved from [Link]
-
Bloom, S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]
-
Gergel, S., et al. (2020). N-Dealkylation of Amines. MDPI. Retrieved from [Link]
-
Gergel, S., et al. (2020). N-Dealkylation of Amines. National Institutes of Health. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Taylor, M. S., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
Kim, J., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. RSC Publishing. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Grogan, G., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Efficacy of 3-Chloro and 4-Chloro Phenoxy Piperidine Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the precise positioning of substituents on a molecular scaffold can dramatically alter biological activity. This guide provides an in-depth comparison of the biological efficacy of 3-chloro and 4-chloro phenoxy piperidine isomers. While direct head-to-head studies are limited, by examining existing structure-activity relationship (SAR) data for related compounds, we can extrapolate and provide valuable insights for researchers in medicinal chemistry and pharmacology. This document will delve into the nuanced differences in their biological profiles, supported by experimental data from analogous compounds, and provide detailed protocols for relevant assays.
The Critical Role of Isomeric Position: A Structure-Activity Relationship (SAR) Perspective
The piperidine moiety is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] When combined with a phenoxy group, the resulting scaffold offers a versatile platform for interacting with a variety of biological targets. The introduction of a chlorine atom to the phenyl ring can significantly modulate a compound's electronic and lipophilic properties, thereby influencing its binding affinity, selectivity, and overall efficacy.
The key determinant of a halogenated compound's biological activity is often its substitution pattern. The position of the chlorine atom—at the meta (3-chloro) or para (4-chloro) position—can alter the molecule's conformation, dipole moment, and ability to form key interactions with a biological target.
Comparative Biological Efficacy: Insights from Analogous Compounds
Direct comparative data for 3-chloro and 4-chloro phenoxy piperidine isomers is not extensively available in the public domain. However, studies on closely related halogenated phenoxy piperidine analogs provide strong inferential evidence regarding their potential differences in efficacy. A notable example comes from research on dopamine D4 receptor antagonists.
Dopamine D4 Receptor Binding Affinity
In a study investigating a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor (D4R) antagonists, the position of a halogen substituent on the phenoxy ring was found to be a critical determinant of binding affinity. While this study used fluorine as the halogen, the principles of electronic and steric effects can be extrapolated to chlorine. The key findings were:
-
A 3-fluorophenoxy analog exhibited a loss of binding to the D4 receptor.
-
The corresponding 4-fluorophenoxy analog demonstrated a significant increase in binding affinity .
Furthermore, in the same study, the replacement of a 4-fluoro substituent with a 4-chloro substituent on the phenoxy ring resulted in a decrease in binding affinity , although the compound remained active. This suggests that while the 4-position is favorable for halogen substitution, the nature of the halogen also plays a role.
These findings strongly suggest that the 4-chloro phenoxy piperidine isomer is more likely to exhibit potent activity at the dopamine D4 receptor compared to the 3-chloro isomer.
Table 1: Comparative Dopamine D4 Receptor Binding Affinity of Halogenated Phenoxy Piperidine Analogs
| Compound/Substituent | Target Receptor | Key Finding | Implication for Chloro-Isomers |
| 3-Fluorophenoxy Analog | Dopamine D4 | Loss of binding activity | 3-Chloro isomer may have low to no affinity |
| 4-Fluorophenoxy Analog | Dopamine D4 | Significant binding affinity | 4-Chloro isomer is likely to be the more active isomer |
| 4-Chlorophenoxy Analog | Dopamine D4 | Active, but with lower affinity than 4-fluoro analog | Confirms the 4-position as a viable site for chloro-substitution |
Mechanistic Insights: The Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological processes.[2] Its signaling cascade is primarily inhibitory, involving the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, D4R activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[1] Understanding this pathway is essential for interpreting the functional consequences of D4R antagonism by compounds such as the 4-chloro phenoxy piperidine isomer.
Caption: Workflow for a competitive receptor binding assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the general cytotoxicity of the 3-chloro and 4-chloro phenoxy piperidine isomers against a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa) or a normal cell line (e.g., HEK293).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Test compounds: 3-chloro and 4-chloro phenoxy piperidine isomers dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-chloro and 4-chloro isomers in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Conclusion and Future Directions
The available evidence from structure-activity relationship studies of analogous compounds strongly suggests that the 4-chloro phenoxy piperidine isomer is likely to exhibit superior biological efficacy, particularly as a dopamine D4 receptor antagonist, when compared to the 3-chloro isomer . The para-position on the phenoxy ring appears to be more favorable for halogen substitution in this context.
References
-
Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. (2026). MDPI. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]
-
The dopamine D4 receptor: biochemical and signalling properties. (2010). British Journal of Pharmacology. [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1993). Il Farmaco. [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (2014). Journal of Medicinal Chemistry. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (2019). Journal of Medicinal Chemistry. [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2007). Journal of Medicinal Chemistry. [Link]
-
Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. (2014). Frontiers in Cellular Neuroscience. [Link]
-
Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Piperidine. (n.d.). Wikipedia. [Link]
-
Dopamine receptor D4. (n.d.). Wikipedia. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). Journal of Medicinal Chemistry. [Link]
-
Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. (2022). Viruses. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences. [Link]
-
The dopamine D4 receptor: biochemical and signalling properties. (2010). ResearchGate. [Link]
-
Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2019). Pharmaceuticals. [Link]
-
Structure Activity Relationships. (2005). Drug Design. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2022). ResearchGate. [Link]
-
D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. (2018). Science. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2015). Molecules. [Link]
-
Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (2011). Journal of Medicinal Chemistry. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Chlorophenoxy)piperidine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Among these, the 4-(phenoxy)piperidine core has emerged as a particularly privileged structure, offering a versatile template for modulating the activity of a range of G-protein coupled receptors (GPCRs). This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-(3-chlorophenoxy)piperidine analogues, with a focus on their interactions with dopamine, serotonin, and opioid receptors. By synthesizing data from extensive preclinical studies, we aim to elucidate the key structural determinants of potency and selectivity, thereby offering a valuable resource for the rational design of next-generation CNS-active agents.
The 4-(3-Chlorophenoxy)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery
The 4-(3-chlorophenoxy)piperidine moiety combines several key features that contribute to its pharmacological promiscuity and therapeutic potential. The piperidine ring provides a basic nitrogen atom, which is often crucial for interaction with the acidic residues within the binding pockets of aminergic GPCRs. The ether linkage offers a degree of conformational flexibility, while the 3-chlorophenoxy group provides a key point for interaction within the receptor, influencing both affinity and selectivity through steric and electronic effects. The chlorine atom at the meta position of the phenyl ring is a particularly interesting feature, as its electron-withdrawing nature and lipophilicity can significantly impact binding affinity and pharmacokinetic properties.
This guide will dissect the SAR of this scaffold by examining modifications at three key positions: the piperidine nitrogen (N1), the piperidine ring itself, and the phenoxy group.
Comparative Structure-Activity Relationship Analysis
Dopamine Receptor Subtypes: A Tale of Selectivity
The dopamine receptors, particularly the D2-like family (D2, D3, and D4), are major targets for antipsychotic and neurological disorder treatments. SAR studies on analogues of 4-(3-chlorophenoxy)piperidine have revealed a strong propensity for high affinity and selectivity for the D4 receptor subtype.
Key SAR Insights for Dopamine D4 Receptor Affinity:
-
Substitutions on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of D4 receptor affinity. While the 3-chloro substitution of our core scaffold is a good starting point, further modifications have been explored. For instance, in closely related 4-(phenoxymethyl)piperidine series, the introduction of fluorine atoms at the 3 and 4 positions of the phenoxy ring (3,4-difluorophenoxy) consistently leads to high D4 affinity.[1][2] Similarly, a cyano group at the 4-position of the phenoxy ring has been shown to be favorable.[1][2] The 3-cyanophenoxy analogues, however, tend to be less potent, suggesting a sensitivity to the electronic and steric profile at this position.[1][2]
-
Modifications on the Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen plays a crucial role in modulating D4 receptor affinity. Large, aromatic, or heteroaromatic groups are generally well-tolerated and can significantly enhance potency. For example, N-alkylation with bulky groups or linkage to heterocyclic systems often results in high-affinity ligands.
-
Piperidine Ring Modifications: While the core 4-phenoxy-piperidine is the focus, substitutions on the piperidine ring itself can influence activity. For instance, the introduction of gem-difluoro groups at the 4-position of the piperidine ring in related scaffolds has been shown to modulate the pKa of the piperidine nitrogen and impact CNS multiparameter optimization (MPO) scores, which are indicators of drug-likeness for CNS candidates.[1][2]
Table 1: Comparative Dopamine D4 Receptor Binding Affinities (Ki) of Selected Phenoxy-Piperidine Analogues
| Compound ID | Phenoxy Substitution | N1-Substituent | D4 Ki (nM) | Reference |
| Analog A | 3,4-difluoro | Imidazo[1,2-a]pyridine | 2.7 | [1] |
| Analog B | 4-cyano | Imidazo[1,2-a]pyridine | 1.7 | [1] |
| Analog C | 3-fluoro | Imidazo[1,2-a]pyrimidine | 85 | [1] |
| Analog D | 3,4-difluoro | N-methylindazole | 10.8 | [2] |
| Analog E | 4-cyano | N-methylindazole | 8.9 | [2] |
Note: The data presented is for structurally related analogues and serves to illustrate general SAR trends.
Selectivity Profile: A remarkable feature of many 4-(phenoxy)piperidine analogues is their high selectivity for the D4 receptor over other dopamine subtypes (D1, D2, D3, and D5), with selectivity ratios often exceeding 2000-fold.[1][3] This high selectivity is a desirable attribute, as it may lead to a reduction in the side effects associated with non-selective dopamine receptor modulation.
Visualizing the Core Scaffold and Key Modification Points
Caption: Core 4-(3-chlorophenoxy)piperidine scaffold and key points for chemical modification.
Serotonin Receptors: Exploring the 5-HT1A and 5-HT2A Landscape
The serotonin receptor family, particularly the 5-HT1A and 5-HT2A subtypes, are implicated in a wide range of neuropsychiatric disorders, including anxiety and depression. While specific SAR data for 4-(3-chlorophenoxy)piperidine analogues at these receptors is less abundant in the public domain, general principles from related piperidine and piperazine series can provide valuable insights.
General SAR Trends for Serotonin Receptor Affinity:
-
The Arylpiperazine Moiety: A common pharmacophore for 5-HT1A receptor ligands is the arylpiperazine motif connected via a flexible alkyl chain to another cyclic system.[4] For 4-(3-chlorophenoxy)piperidine analogues, the N1-substituent is therefore a critical determinant of 5-HT1A affinity. Long-chain arylpiperazine substituents on the piperidine nitrogen are predicted to be favorable for 5-HT1A receptor binding.
-
5-HT2A Receptor Interactions: The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelics. For piperidine-containing ligands, the nature of the aromatic system and the substitution pattern on the piperidine ring can influence 5-HT2A affinity and functional activity (agonist vs. antagonist). The 3-chlorophenyl group of our scaffold could potentially engage in favorable interactions within the 5-HT2A binding pocket.
Experimental Workflow for In Vitro Profiling
Caption: A typical experimental workflow for the in vitro pharmacological profiling of novel compounds.
Opioid Receptors: A Potential for Modulation
The opioid receptors (μ, δ, and κ) are the primary targets for opioid analgesics. The piperidine scaffold is a well-established core in many potent opioid receptor ligands.
Key Considerations for Opioid Receptor Affinity:
-
N-Substituent: As with other aminergic GPCRs, the substituent on the piperidine nitrogen is a key determinant of opioid receptor affinity and functional activity. For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, N-phenylpropyl substitution generally leads to more potent antagonists than N-methyl substitution.[5]
-
4-Position Substituent: Modifications at the 4-position of the piperidine ring can significantly impact binding affinity for opioid receptors.[6][7] The 3-chlorophenoxy group in our scaffold represents a significant modification compared to the more commonly studied 4-aryl or 4-carboxamido piperidines. Its influence on opioid receptor affinity would need to be empirically determined.
Experimental Protocols: A Guide to In Vitro Characterization
The following protocols provide a framework for the in vitro pharmacological evaluation of 4-(3-chlorophenoxy)piperidine analogues. These are generalized methods and should be optimized for specific laboratory conditions and receptor systems.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (non-specific binding competitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Spiperone, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition Binding: Cell membranes, [³H]-Spiperone, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test compounds at the human 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[9]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (agonist control).
-
Ketanserin (antagonist control).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.[10]
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of serotonin (at its EC80).
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time using a fluorescence plate reader.
-
Data Analysis: Determine the change in fluorescence from baseline for each well. For agonist mode, plot the response against the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the serotonin response against the compound concentration to determine the IC50.
Protocol 3: Mu-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human mu-opioid receptor.
Materials:
-
CHO-K1 cells stably expressing the human mu-opioid receptor.
-
[³H]-DAMGO (radioligand).[11]
-
Naloxone (non-specific binding competitor).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Similar to the dopamine D2 receptor assay, prepare cell membranes from the mu-opioid receptor-expressing cells.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-DAMGO, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).
-
Competition Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature for a time sufficient to reach equilibrium (e.g., 37°C for 35 minutes).[11]
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the bound radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for the test compounds.
Concluding Remarks
The 4-(3-chlorophenoxy)piperidine scaffold represents a highly versatile and promising starting point for the design of novel CNS-active compounds. The available structure-activity relationship data, particularly for the dopamine D4 receptor, highlights the critical role of substitutions on both the phenoxy ring and the piperidine nitrogen in determining binding affinity and selectivity. While further research is needed to fully elucidate the SAR of this scaffold at serotonin and opioid receptors, the established principles of ligand design for these targets provide a rational basis for future exploration. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of novel analogues, enabling a comprehensive assessment of their pharmacological profiles. By leveraging this knowledge, researchers can continue to refine and optimize 4-(3-chlorophenoxy)piperidine derivatives to develop safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1988). Synthesis and in vitro and in vivo opioid activity of the diastereomers of N-(tetrahydrofuranyl)ethyl- and N-(tetrahydrothiofuranyl)ethyl-normorphinone. Journal of medicinal chemistry, 31(3), 555–560.
- Yeboah, F., Guo, H., & Bill, A. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (187), e58160.
- Di Pietro, O., & Blasi, G. (2016). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current topics in medicinal chemistry, 16(15), 1647–1673.
- Stefan, M., & Levant, B. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(21), e1279.
- Hassani, M., Farhadi, S., Dehghani, S., & Shahosseini, S. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.
- Yeboah, F., Guo, H., & Bill, A. (2022). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025).
- Laping, N. J., & Nichols, D. E. (1995). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 33(1), 43–50.
- GtoPdb & ChEMBL. (n.d.).
- Pasternak, G. W., & Pan, Y. X. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
- Sanders-Bush, E., & Breeding, M. (1991). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Journal of pharmacology and experimental therapeutics, 256(3), 1157–1162.
- Halberstadt, A. L., & Geyer, M. A. (2014). Calcium flux responses at human 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors. Pharmacology Biochemistry and Behavior, 122, 16-24.
- Livingston, K. E., & Traynor, J. R. (2018).
- Leysen, J. E., Gommeren, W., & Laduron, P. M. (1978). Spiperone: a ligand of choice for neuroleptic receptors. 1. Kinetics and characteristics of in vitro binding. Biochemical pharmacology, 27(22), 2585–2591.
- Ionescu, I. A., Ciceu, A., Vlase, L., & Oniga, O. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.
- Bagley, J. R., Wynn, R. L., Rudo, F. G., & Doorley, B. M. (1989). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 32(3), 663–671.
- Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153.
- Koyiri, K., & Reddy, C. R. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 654-658.
- Toll, L., & Schepers, R. J. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 897, 121–136.
- Le Bourdon, C., El-Fakahany, E. E., & Portoghese, P. S. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS medicinal chemistry letters, 1(3), 102–106.
- Yeboah, F., Guo, H., & Bill, A. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. JoVE.
- Stevens, C. W. (2007). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain research, 1154, 65–71.
- Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244.
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.
- Schieren, I., Racanelli, P., & Williams, D. (n.d.).
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- Moghadam, A. A., & Mokhtary, M. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
- Millan, M. J., Brocco, M., Gobert, A., Joly, F., Bervoets, K., Rivet, J. M., & Dekeyne, A. (2004). The serotonin1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] enhances cholinergic transmission and cognitive function in rodents: a combined neurochemical and behavioral analysis. The Journal of pharmacology and experimental therapeutics, 311(1), 190–203.
- Smith, C., & Husbands, S. M. (2018). Opioid receptor binding affinities and selectivities at MOP, DOP and...
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Doi, T., et al. (2015). Displacement of the binding of the m-opioid receptor ligand [ 3 H]...
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bu.edu [bu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Performance of Novel Piperidine-Based Therapeutic Agents
To our colleagues in drug discovery and development, this guide offers an in-depth comparison of the preclinical performance of novel therapeutic agents incorporating the versatile piperidine scaffold. The piperidine ring is a cornerstone in medicinal chemistry, valued for its ability to enhance pharmacokinetic properties and provide a three-dimensional framework for precise target engagement[1][2]. However, the journey from a promising result in a 96-well plate to a meaningful outcome in a preclinical model is fraught with challenges. This document provides a technical narrative on navigating this transition, contrasting in vitro potency with in vivo efficacy, explaining the causal logic behind our experimental choices, and presenting the data that underpins our decisions.
The Strategic Imperative of Preclinical Modeling
The ultimate goal of preclinical research is to build a robust data package that justifies moving a candidate into human trials. This requires a clear-eyed assessment of a compound's potential, and an understanding of how early-stage assays translate to complex biological systems. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive preclinical data, including animal pharmacology and toxicology studies, as a prerequisite for an Investigational New Drug (IND) application[3][4][5]. Our experimental strategy is therefore designed not just to measure activity, but to build a compelling, logical case for clinical investigation.
Part 1: Anticancer Applications - A Case Study in Targeted Therapy
The largest area of application for novel piperidine derivatives is in oncology, where they are often designed to inhibit specific signaling pathways crucial for tumor growth and survival[1][3]. Here, we compare a novel dual-target piperidine-based inhibitor against a current standard-of-care in the context of triple-negative breast cancer (TNBC).
The In Vitro Proving Ground: Establishing Potency and Mechanism
Our initial screening funnel is designed to rapidly assess potency, selectivity, and the molecular mechanism of action. The choice of cell lines is paramount and is driven by the therapeutic hypothesis.
Rationale for Cell Line Selection: We selected the MDA-MB-231 human breast cancer cell line as our primary model. This line is widely used and well-characterized as representing triple-negative breast cancer (ER-, PR-, HER2-), a subtype with limited targeted therapy options[1]. Its aggressive phenotype makes it a stringent test for new agents. Furthermore, its established use in generating xenograft tumors provides a direct and logical bridge to in vivo studies[1][6].
Comparative Cytotoxicity Analysis: We compared our novel piperidine derivative, Compound 10n , a dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT), against the established PARP inhibitor Olaparib .
| Compound | Target(s) | Cell Line | Assay Type | IC50 (nM) | Reference |
| Compound 10n (Novel) | PARP1 / NAMPT | MDA-MB-231 | Cell Viability | 1.2 (PARP1), 6.7 (NAMPT) | [1] |
| Olaparib (Standard) | PARP | MDA-MB-231 | Cell Viability | 1.4 (PARP1) | [1] |
| Doxorubicin (Chemotherapy) | Topoisomerase II | MCF-7 | Cytotoxicity | ~20-50 (Literature) | [7][8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound 10n, Olaparib, and a vehicle control (e.g., DMSO). Replace the culture medium with medium containing the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
The In Vivo Reality Check: Efficacy in a Xenograft Model
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The complexities of drug absorption, distribution, metabolism, and excretion (ADME), along with the tumor microenvironment, can only be assessed in a whole-organism model[9][10].
Rationale for Animal Model Selection: The MDA-MB-231 xenograft mouse model is the logical successor to our in vitro work. By implanting the same human cancer cells into immunocompromised mice (e.g., NOD/SCID or NSG), we can evaluate the compound's ability to inhibit tumor growth in a living system, providing a direct, albeit simplified, preclinical analog to treating a human tumor[1][6].
Comparative Efficacy Study:
| Treatment Group | Dosing Regimen | Primary Endpoint | Result | Reference |
| Vehicle Control | Daily, oral gavage | Tumor Volume | Uninhibited tumor growth | [1] |
| Compound 10n·HCl (Novel) | 50 mg/kg, daily, oral | Tumor Volume, Biomarkers | Excellent antitumor efficacy | [1] |
| Olaparib (Standard) | 50 mg/kg, daily, oral | Tumor Volume | Moderate tumor growth inhibition | [1] |
Key In Vivo Endpoint Analysis: Beyond simple tumor volume measurements, we assess specific biomarkers to confirm the drug's mechanism of action in vivo. For Compound 10n, we analyzed γH2AX , a marker for DNA double-strand breaks. The significant increase in γH2AX levels in tumors treated with Compound 10n confirmed that it was engaging its target and inducing DNA damage as intended, providing a crucial link between the in vitro mechanism and the in vivo outcome[1][11].
Experimental Protocol: MDA-MB-231 Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of female immunodeficient mice.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment cohorts (Vehicle, Compound 10n, Olaparib).
-
Dosing: Administer compounds as per the specified regimen (e.g., daily oral gavage). Monitor animal weight and general health throughout the study.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition compared to the vehicle control.
Workflow: From In Vitro Hit to In Vivo Candidate
Caption: Logical workflow from in vitro screening to in vivo validation for an anticancer agent.
Part 2: Neuroprotective Applications - Modeling Parkinson's Disease
Piperine, an alkaloid found in black pepper, and its derivatives have shown neuroprotective potential. Evaluating these agents requires models that replicate key aspects of neurodegenerative pathology.
In Vitro Insights: Protecting Neurons from Toxins
Initial studies often use neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins to screen for protective effects. These assays provide a rapid assessment of a compound's ability to mitigate cell death, oxidative stress, or apoptosis.
In Vivo Functional Recovery: The MPTP Mouse Model
Rationale for Animal Model Selection: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a well-established paradigm for Parkinson's Disease research. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the human disease and leading to corresponding motor deficits[13][14]. This allows for the evaluation of both neuroprotective (preventing neuronal death) and symptomatic relief effects.
Comparative Performance: We compare the effects of a piperine-based agent to Levodopa (L-DOPA) , the gold standard for symptomatic treatment of Parkinson's Disease.
| Treatment Group | Key Behavioral Test | Histological Endpoint | Result | Reference |
| MPTP + Vehicle | Rotarod Test | Tyrosine Hydroxylase (TH+) Cells | Significant motor deficits, loss of TH+ neurons | [13][15] |
| MPTP + Piperine | Rotarod Test | Tyrosine Hydroxylase (TH+) Cells | Attenuated motor deficits, prevented loss of TH+ neurons | [13] |
| MPTP + L-DOPA | Rotarod Test | Tyrosine Hydroxylase (TH+) Cells | Improved motor deficits, no significant protection of TH+ neurons | [14][15] |
This comparison highlights a critical distinction: while L-DOPA provides symptomatic relief, piperine demonstrates a neuroprotective effect by preserving the neurons themselves, a key goal for disease-modifying therapies[13][15].
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Use male C57BL/6 mice, a strain commonly used for this model.
-
Induction of Parkinsonism: Administer MPTP (e.g., 30 mg/kg, intraperitoneally) daily for 7 days to induce dopaminergic neurodegeneration[13].
-
Treatment Regimen: Administer the test compound (e.g., Piperine 10 mg/kg, orally) or standard of care (L-DOPA) before and/or during MPTP administration[13].
-
Behavioral Assessment:
-
Histological Analysis: After the final behavioral test, perfuse the animals and collect brain tissue. Section the substantia nigra and striatum and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of surviving TH-positive cells[13][15].
Signaling Pathway: Piperine's Neuroprotective Mechanism via PI3K/Akt
Several studies suggest that piperine exerts its protective effects by modulating the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis[5].
Caption: Piperine promotes neuroprotection by enhancing the pro-survival PI3K/Akt pathway.
Part 3: Antiviral Applications - Targeting Influenza Neuraminidase
The piperidine scaffold is present in several approved antiviral drugs. Here, we discuss the evaluation of novel piperidine-based neuraminidase inhibitors against influenza virus, comparing their potency to the widely used drug Oseltamivir .
In Vitro Antiviral Potency: The EC50 Assay
Rationale for Assay Selection: The primary measure of an antiviral's effectiveness in vitro is the 50% effective concentration (EC50), which is the concentration of drug required to inhibit viral replication by 50% in cell culture. A neuraminidase inhibition assay is a more specific mechanistic test that measures the 50% inhibitory concentration (IC50) against the enzyme itself[16]. Both are critical for characterizing a new agent.
Comparative Antiviral Activity:
| Compound | Virus Strain | Assay Type | EC50 / IC50 (nM) | Reference |
| Novel Oseltamivir Derivative (2c) | Influenza A/H1N1 | Antiviral (MDCK cells) | 30 | [17] |
| Oseltamivir (Standard) | Influenza A/H1N1 | Antiviral (MDCK cells) | 20 | [17] |
| Oseltamivir (Standard) | Influenza A/H3N2 | Neuraminidase Inhibition | 0.67 | [18] |
| Oseltamivir (Standard) | Influenza B | Neuraminidase Inhibition | 13 | [18] |
These data demonstrate that novel derivatives can achieve potency comparable to the standard of care against specific viral strains[17]. It is crucial to test against a panel of clinically relevant strains, including those with potential resistance mutations, to fully characterize the activity spectrum.
Experimental Protocol: Antiviral EC50 Determination (Plaque Reduction Assay)
-
Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
-
Virus Infection: Wash cells and infect with a known titer of influenza virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with an agar-based medium containing serial dilutions of the test compound or Oseltamivir.
-
Incubation: Incubate the plates for 2-3 days at 37°C until viral plaques (zones of cell death) are visible.
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control (no drug) and determine the EC50 value.
Conclusion: Synthesizing the Data for a Path Forward
This guide illustrates a rational, multi-stage approach to evaluating novel piperidine-based therapeutics. The journey from in vitro to in vivo is a process of building a logical and evidence-based argument for a compound's therapeutic potential.
-
In vitro studies are essential for establishing potency and mechanism, allowing for high-throughput screening and selection of the most promising candidates.
-
In vivo studies are indispensable for evaluating true efficacy, providing critical data on how a compound behaves in a complex physiological system.
The key to a successful translational bridge is the deliberate and justified selection of models and endpoints that are relevant to the human disease and the drug's proposed mechanism. By rigorously comparing novel agents to established standards of care at each step and confirming the mechanism of action across platforms, we can build the robust preclinical data package required by regulatory agencies and, ultimately, increase the probability of success in clinical development[3][5][19].
References
-
Zhang, L., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Yar, M., & Shahzadi, L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. FDA. [Link]
-
AACR Project GENIE Consortium. (2024). Abstract 2833: Validating cancer biomarker expression on mouse cell-derived xenograft models of human cancer. AACR Journals. [Link]
-
Liu, D., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. [Link]
-
Toursel, F., et al. (2014). Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide. PubMed. [Link]
-
European Medicines Agency. (2024). Guideline on the clinical evaluation of anticancer medicinal products. EMA. [Link]
-
Varesio, E., et al. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers. [Link]
-
Stepanov, A. V., et al. (2018). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics. [Link]
-
Chen, X., et al. (2022). L-DOPA improves behavioral deficits of MPTP-led mice with PD symptoms. ResearchGate. [Link]
-
Ferraris, O., et al. (2005). Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice. Journal of Clinical Virology. [Link]
-
Choi, Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
-
Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
-
Lee, H., et al. (2021). Difference of doxorubicin efficacy between male-and female-derived xenograft models. ResearchGate. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Al-Hilal, T. A., et al. (2020). Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative. Pharmaceutics. [Link]
-
Ratia, K., et al. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society. [Link]
-
Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. [Link]
-
Ahmad, M., et al. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Antioxidants. [Link]
-
ResearchGate. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate. [Link]
-
The FDA Group. (2025). Preparing an IND Application: 5 Best Practices from the Field. The FDA Group. [Link]
-
AgencyIQ by POLITICO. (2024). EMA finalizes clinical anticancer therapeutic guidance update. AgencyIQ. [Link]
-
IMR Press. (2022). Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms. IMR Press. [Link]
-
Sugaya, N., et al. (2017). In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons. Journal of Infection and Chemotherapy. [Link]
-
Glick, M. (2011). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. Clinical and Translational Science. [Link]
-
MDPI. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]
-
Bentham Science. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publishers. [Link]
-
Therapeutic Goods Administration. (2025). Guideline on the clinical evaluation of anticancer medicinal products. TGA. [Link]
-
Zhang, Y., et al. (2023). Biomarkers and experimental models for cancer immunology investigation. Cancer Communications. [Link]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Content and Format of INDs for Phase 1 Studies of Drugs. FDA. [Link]
-
ResearchGate. (2019). The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. ResearchGate. [Link]
-
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
-
PubMed. (2021). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. PubMed. [Link]
-
Maeda, H., & Kurokawa, T. (2020). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. [Link]
-
Pujol-Giménez, J., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. International Journal of Molecular Sciences. [Link]
-
El-Sawy, E. R., et al. (2022). Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents. Molecules. [Link]
-
Teicher, B. A. (2016). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Request PDF. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. fda.gov [fda.gov]
- 4. Evaluation of anticancer medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. imrpress.com [imrpress.com]
- 16. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.unipd.it [research.unipd.it]
- 18. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thefdagroup.com [thefdagroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
